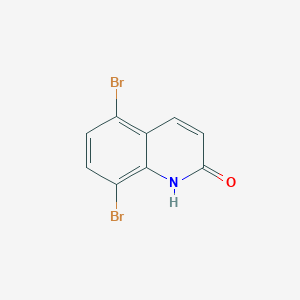

5,8-Dibromoquinolin-2(1H)-one

Description

Contextualization of Quinoline (B57606) Heterocycles within Organic Synthesis

Quinoline and its derivatives represent a vital class of N-heterocyclic compounds that are integral to organic synthesis. mdpi.comacgpubs.org Their bicyclic structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a common motif in a vast array of natural products, particularly alkaloids, and synthetic molecules with significant pharmacological activities. nih.gov The quinoline nucleus is associated with a wide spectrum of biological effects, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. acgpubs.orgnih.gov

The enduring importance of quinolines has spurred the development of numerous synthetic methodologies for their construction. Classical named reactions such as the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses provide foundational routes to the quinoline core. sci-hub.se In recent decades, research has focused on developing more efficient and environmentally benign methods, leading to the widespread use of transition metal-catalyzed cross-coupling reactions, multicomponent reactions, and microwave-assisted organic synthesis (MAOS) to create diverse libraries of substituted quinolines. sci-hub.se

Significance of Brominated Quinolines as Synthetic Intermediates

Within the vast family of quinoline derivatives, brominated quinolines stand out as exceptionally valuable synthetic intermediates. The presence of one or more bromine atoms on the quinoline scaffold provides reactive handles for a multitude of chemical transformations, most notably transition metal-catalyzed cross-coupling reactions. The carbon-bromine (C-Br) bond can be selectively activated to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of functional groups.

Polybromoquinolines are particularly useful because the bromine atoms often exhibit different reactivities depending on their position on the ring, enabling regioselective functionalization. nih.govacs.org This differential reactivity allows chemists to sequentially modify the molecule, building complex structures in a controlled manner. Reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings are routinely employed to convert bromoquinolines into more complex, highly substituted derivatives. sci-hub.senih.gov This strategic functionalization is a cornerstone of modern medicinal chemistry, where the ability to systematically alter a molecule's structure is key to optimizing its biological activity. The utility of dibromoquinolines as precursors to polyfunctional quinolines underscores their importance in generating novel compounds for drug discovery and materials science. acs.orgbeilstein-journals.org

Table 1: Common Cross-Coupling Reactions Utilizing Bromoquinolines

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) + Base | C-C (Aryl/Vinyl) |

| Sonogashira | Terminal alkyne | Pd catalyst + Cu(I) co-catalyst + Base | C-C (Alkynyl) |

| Heck | Alkene | Pd catalyst + Base | C-C (Alkene) |

| Buchwald-Hartwig | Amine/Amide | Pd catalyst + Ligand + Base | C-N |

| Stille | Organostannane | Pd catalyst | C-C (Aryl/Vinyl) |

Structural Characteristics and Tautomeric Considerations of 5,8-Dibromoquinolin-2(1H)-one

The structure of 5,8-Dibromoquinolin-2(1H)-one is defined by the quinolin-2(1H)-one core, also known as carbostyril, with bromine atoms substituted at positions 5 and 8. A critical feature of the quinolin-2(1H)-one system is its tautomerism. It can theoretically exist in two forms: the amide (lactam) form, quinolin-2(1H)-one , and the iminol (lactim) form, 2-hydroxyquinoline .

Extensive spectroscopic and computational studies have shown that the equilibrium overwhelmingly favors the quinolin-2(1H)-one (keto) form. bohrium.comresearchgate.net This preference is observed in the parent molecule and its substituted derivatives. Therefore, it is expected that 5,8-Dibromoquinolin-2(1H)-one exists almost exclusively as the lactam tautomer shown below.

Image depicting the tautomeric equilibrium, with the lactam form (5,8-Dibromoquinolin-2(1H)-one) heavily favored over the lactim form (5,8-Dibromo-2-hydroxyquinoline).

While specific experimental data for 5,8-Dibromoquinolin-2(1H)-one is not prominent in the surveyed literature, its properties can be inferred from closely related compounds. For instance, the synthesis and characterization of isomers like 5,7-dibromo-8-hydroxyquinoline and 6,8-dibromo-2-phenylquinolin-4(1H)-one have been reported. acgpubs.orgnih.govmdpi.com These studies provide a basis for predicting the chemical behavior and spectral characteristics of the target compound.

Table 2: Predicted and Comparative Properties

| Property | 5,8-Dibromoquinolin-2(1H)-one (Predicted) | Related Compound & Observed Value | Citation |

|---|---|---|---|

| Molecular Formula | C₉H₅Br₂NO | C₉H₅Br₂NO | - |

| Molecular Weight | 302.95 g/mol | 302.95 g/mol | - |

| Physical State | Likely a solid at room temperature | 6,8-Dibromo-2-phenylquinolin-4(1H)-one: White solid | mdpi.com |

| Melting Point | Expected to be high, likely >200 °C | 6,8-Dibromo-2-phenylquinolin-4(1H)-one: 212–213 °C | mdpi.com |

| ¹H NMR (DMSO-d₆) | Aromatic protons expected in the 7-8.5 ppm range; N-H proton >10 ppm. | 4-chloro-8-methylquinoline-2(1H)-thione shows a predominant thiolactam tautomer. | mdpi.com |

| ¹³C NMR (DMSO-d₆) | Carbonyl carbon expected around 160-170 ppm. | 6,8-Dibromo-2-phenylquinolin-4(1H)-one C=O at 177.0 ppm (in CDCl₃). | mdpi.com |

| IR (cm⁻¹) | C=O stretch ~1650-1680 cm⁻¹; N-H stretch ~3100-3300 cm⁻¹. | 6,8-Dibromo-2-phenylquinolin-4(1H)-one N-H stretch at 3389 cm⁻¹. | mdpi.com |

Historical Development and Current Research Trends for Quinolin-2(1H)-one Derivatives

The quinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities. researchgate.net Historically, derivatives have been explored for a range of therapeutic applications.

Current research continues to build on this foundation, with several key trends emerging:

Anticancer Agents: A significant area of focus is the development of quinolin-2(1H)-one derivatives as anticancer agents. They have been shown to inhibit various targets involved in cancer cell proliferation, such as receptor tyrosine kinases, microtubules, and DNA topoisomerases. researchgate.net

Molecular Hybridization: A modern drug design strategy involves creating hybrid molecules that combine the quinolin-2(1H)-one scaffold with other pharmacophores (e.g., imidazole, pyrazole, indole) to develop agents with novel or enhanced mechanisms of action. researchgate.netmdpi.com

Advanced Synthetic Methods: Research is actively exploring more efficient and selective ways to synthesize and functionalize the quinolin-2(1H)-one core. This includes the use of palladium-catalyzed C-H functionalization and other modern coupling techniques to build molecular complexity.

Neurological and Antimicrobial Applications: Beyond oncology, derivatives are being investigated for activity against neurodegenerative diseases like Alzheimer's and as a source of new antimicrobial agents. nih.govnih.gov

Scope and Objectives of Research on 5,8-Dibromoquinolin-2(1H)-one

The primary research objective for a molecule like 5,8-Dibromoquinolin-2(1H)-one would be to utilize it as a versatile building block for the synthesis of novel, highly substituted quinolin-2(1H)-one derivatives. The two bromine atoms at distinct positions on the benzenoid ring serve as key points for diversification.

The scope of such research would likely encompass:

Development of a reliable synthesis for 5,8-Dibromoquinolin-2(1H)-one, as no clear route is currently published. This might involve the bromination of a suitable quinolin-2(1H)-one precursor or a cyclization strategy starting from a dibrominated aniline (B41778).

Exploration of regioselective functionalization. A key objective would be to selectively react one bromine atom while leaving the other intact for a subsequent transformation. The electronic and steric differences between the C5 and C8 positions could be exploited to achieve this. Studies on other dibromoquinolines have shown that such selectivity is challenging but achievable with careful selection of catalysts and reaction conditions. nih.govacs.org

Synthesis of chemical libraries. By applying a range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at one or both bromine positions, a diverse library of new compounds could be generated.

Evaluation of biological activity. The newly synthesized derivatives would be screened for various biological activities, particularly as anticancer agents, given the known potential of the quinolin-2(1H)-one scaffold. researchgate.net The diverse substituents introduced would allow for the exploration of structure-activity relationships (SAR).

In essence, 5,8-Dibromoquinolin-2(1H)-one represents a latent platform for chemical innovation, offering the potential to unlock new families of functional molecules through strategic synthetic exploitation of its dibromo-functionalized core.

Structure

3D Structure

Properties

Molecular Formula |

C9H5Br2NO |

|---|---|

Molecular Weight |

302.95 g/mol |

IUPAC Name |

5,8-dibromo-1H-quinolin-2-one |

InChI |

InChI=1S/C9H5Br2NO/c10-6-2-3-7(11)9-5(6)1-4-8(13)12-9/h1-4H,(H,12,13) |

InChI Key |

NKYVANWZRPJLAE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)NC2=C(C=CC(=C21)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5,8 Dibromoquinolin 2 1h One and Analogous Structures

Established Routes for Quinolone Ring System Formation

The formation of the foundational quinolin-2(1H)-one scaffold can be achieved through several well-established synthetic strategies. These methods typically involve the construction of the heterocyclic ring from acyclic precursors, primarily utilizing aniline (B41778) or its derivatives.

Cyclocondensation reactions are a cornerstone in quinoline (B57606) synthesis. The Conrad-Limpach and Knorr syntheses are classic examples that involve the reaction of anilines with β-ketoesters. wikipedia.orgjptcp.com The regiochemical outcome—whether a 2-quinolone or a 4-quinolone is formed—is highly dependent on the reaction conditions.

The Conrad-Limpach synthesis proceeds through the condensation of an aniline with a β-ketoester under moderate temperatures to form a Schiff base, which then undergoes thermal cyclization at higher temperatures (around 250 °C) to yield a 4-hydroxyquinoline. wikipedia.orgnih.gov Conversely, the Knorr quinoline synthesis, which occurs at higher initial temperatures, involves the formation of a β-keto anilide intermediate, which subsequently cyclizes to afford a 2-hydroxyquinoline, the tautomeric form of a quinolin-2(1H)-one. wikipedia.org These reactions are typically catalyzed by strong acids like sulfuric acid or hydrochloric acid. wikipedia.org The choice of solvent can also significantly impact the yield, with high-boiling inert solvents like mineral oil often providing better results than solvent-free conditions. wikipedia.org

Table 1: Comparison of Conrad-Limpach and Knorr Syntheses

| Feature | Conrad-Limpach Synthesis | Knorr Synthesis |

| Reactants | Aniline + β-ketoester | Aniline + β-ketoester |

| Initial Intermediate | Schiff Base (Anilinocrotonate) | β-Keto anilide |

| Reaction Conditions | Moderate initial temperature, high-temperature cyclization | High initial temperature |

| Primary Product | 4-Hydroxyquinoline (4-Quinolone) | 2-Hydroxyquinoline (2-Quinolone) |

| Catalyst | Typically acid-catalyzed (H₂SO₄, HCl) | Acid-catalyzed |

Annelation, the process of building a new ring onto an existing one, provides a versatile approach to quinoline synthesis starting from substituted anilines. A variety of named reactions and modern catalytic methods fall under this category.

Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. The reaction can be catalyzed by acids or bases. jptcp.com

Skraup Synthesis: A classical method where aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. jptcp.com

Doebner-von Miller Reaction: This is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst. jptcp.com

Modern Catalytic Methods: Recent advancements have introduced transition metal-catalyzed reactions for quinoline synthesis. For instance, copper and iron salts can catalyze the three-component coupling of anilines, aldehydes, and alkynes to form substituted quinolines. chemrevlett.com Rhodium and Ruthenium catalysts have also been employed in C-H activation and annulation strategies to construct the quinoline core from enaminones and anthranils. mdpi.com Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br₂) to yield 3-haloquinolines. nih.gov

Regioselective Bromination Strategies

Once the quinolin-2(1H)-one nucleus is formed, the next critical step is the introduction of two bromine atoms specifically at the C5 and C8 positions. This requires careful control of reaction conditions to achieve the desired regioselectivity.

Direct electrophilic halogenation of the quinolin-2(1H)-one ring is a common strategy. The electron-donating nature of the lactam functionality and the hydroxyl group (in its tautomeric form) activates the benzene (B151609) portion of the molecule towards electrophilic attack. Bromination typically occurs at the C3, C6, C5, and C8 positions, depending on the substituents already present and the reaction conditions. nuph.edu.uansc.ru Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS), often used in solvents like acetic acid or chloroform (B151607). nuph.edu.ua The presence of existing substituents heavily influences the position of incoming bromine atoms. For example, in fluorinated quinolin-2(1H)-ones, bromination can be directed to the C3, C5, C6, or C8 positions depending on the location of the fluorine atoms. nsc.ru

Achieving selective dibromination at the C5 and C8 positions of a quinolin-2(1H)-one precursor requires overcoming the challenge of directing the electrophile to these specific sites, as other positions like C6 and C7 can also be reactive. The regioselectivity is governed by the electronic and steric effects of the substituents on the quinoline ring.

For 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), bromination often leads to a mixture of 5-bromo and 7-bromo derivatives, and with excess bromine, the 5,7-dibromo product is readily formed. researchgate.netnih.gov To achieve 5,8-dibromination on a quinolin-2(1H)-one, the directing influence of the groups at positions 1 and 2 is paramount. The lactam group (-NH-C=O) in the pyridinone ring is an ortho-, para-director. However, the precise conditions for selectively obtaining the 5,8-dibromo isomer over other possibilities, such as 6,8- or 5,7-dibromo isomers, are highly specific. Research into the metal-free, regioselective halogenation of 8-substituted quinolines has shown that using reagents like trihaloisocyanuric acids can provide excellent regioselectivity for C5-halogenation. rsc.org While specific documented conditions for the direct 5,8-dibromination of unsubstituted quinolin-2(1H)-one are sparse in general literature, the synthesis would likely involve a multi-step process where directing groups are used and subsequently removed, or through the bromination of a specifically substituted aniline prior to cyclization.

Quinoline-diones, particularly quinoline-5,8-diones, are structurally related compounds whose synthesis and bromination provide insight into the reactivity of the quinoline system. These diones can be synthesized through the oxidation of suitable precursors like 8-hydroxyquinolines.

For instance, 7-bromo-2-methylquinoline-5,8-dione (B11781591) can be synthesized and subsequently used as an intermediate. mdpi.com In this process, 8-hydroxyquinaldine (B167061) is first dibrominated to yield 5,7-dibromo-2-methylquinolin-8-ol. mdpi.com This intermediate can then be converted to a brominated quinoline-5,8-dione. These dione (B5365651) intermediates are valuable as they can undergo further reactions, such as nucleophilic substitution, to introduce other functional groups. mdpi.comacs.org The study of these brominated quinoline-diones helps in understanding the electronic properties and reactivity patterns that are applicable to the synthesis of compounds like 5,8-Dibromoquinolin-2(1H)-one.

Multi-Step Synthetic Sequences

Multi-step synthesis provides a foundational approach to constructing complex molecules like 5,8-Dibromoquinolin-2(1H)-one from simpler, more accessible starting materials. These sequences allow for precise control over the introduction of functional groups and the formation of the heterocyclic core.

A common strategy for synthesizing substituted quinolines begins with readily available precursors such as 8-hydroxyquinoline. This scaffold can be functionalized through various reactions, including halogenation, to introduce the desired substituents before or after the formation of the quinolin-2(1H)-one core.

The direct bromination of 8-hydroxyquinoline is a well-established method for producing dibrominated derivatives. The reaction of 8-hydroxyquinoline with two equivalents of bromine in a solvent like chloroform can yield 5,7-dibromo-8-hydroxyquinoline in excellent yields. nih.gov Similarly, reinvestigations into the bromination of 8-substituted quinolines have optimized conditions for these transformations. researchgate.net For instance, the synthesis of 6,7-dibromoquinoline-5,8-dione, an analogous structure, has been achieved through a multi-step sequence starting from 8-hydroxyquinoline, which involves nitrosation, reduction, subsequent bromination, and finally oxidation. researchgate.net

The conversion of an 8-hydroxyquinoline derivative to a quinolin-2(1H)-one is a more complex transformation. However, the synthesis of various quinoline derivatives often starts with the functionalization of the basic quinoline skeleton derived from precursors like 8-hydroxyquinoline. For example, 8-alkoxy-substituted quinaldines can be prepared by alkyl halide substitution of 8-hydroxy-2-methylquinoline, which can then undergo further reactions. nih.gov

| Starting Material | Reagent(s) | Product | Reference |

| 8-Hydroxyquinoline | Bromine (2 equiv.), Chloroform | 5,7-Dibromo-8-hydroxyquinoline | nih.gov |

| 8-Hydroxyquinoline | 1. Nitrosation, 2. Reduction, 3. Bromination, 4. Oxidation | 6,7-Dibromoquinoline-5,8-dione | researchgate.net |

| 8-Hydroxy-2-methylquinoline | Alkyl halide, Base (in DMF) | 8-Alkoxy-2-methylquinoline | nih.gov |

Building the quinolinone ring system through sequential reactions often involves the formation of key carbon-carbon and carbon-nitrogen bonds in a controlled manner, culminating in a ring-closing step. A versatile method for constructing the 2-quinolinone core is the Palladium-catalyzed cyclization reaction of o-iodoanilines with acrylates or acrylic acids. researchgate.net This approach allows for the assembly of the quinolinone skeleton, which can then be subjected to further functionalization, such as bromination, to yield the target structure.

Cascade reactions that involve a sequence of ring-closure and ring-opening events can also be employed to generate highly functionalized heterocyclic systems. rsc.orgbohrium.com While not specific to 5,8-Dibromoquinolin-2(1H)-one, these principles demonstrate how complex cores can be assembled through programmed reaction sequences. The synthesis of 2-alkoxyquinoline derivatives, for example, can be achieved via a palladium-driven cascade reaction starting from 1,3-butadiynamides, showcasing a de novo assembly of the quinoline core. nih.gov

One-pot multi-component reactions represent an efficient strategy in organic synthesis, allowing for the construction of complex molecules in a single operation without isolating intermediates. researchgate.net This approach enhances productivity and simplifies execution. researchgate.net For the synthesis of quinoline derivatives, several one-pot protocols have been developed.

For instance, a three-component Domino reaction of 5-chloroacetyl-8-hydroxyquinoline with various amines and dimedone, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a basic catalyst, yields novel 5-(N-substituted indol-2-yl)-8-hydroxyquinolines. researchgate.netscispace.com While this produces a different class of quinoline derivatives, it highlights the power of one-pot methods to rapidly generate molecular diversity from a common quinoline precursor. researchgate.netscispace.com Such strategies are valuable for creating libraries of compounds for various applications. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, providing powerful tools for forming C-C and C-X bonds with high efficiency and selectivity. nih.gov Palladium-catalyzed reactions, in particular, are extensively used for the functionalization of quinoline scaffolds.

Palladium-catalyzed cross-coupling reactions are indispensable for the manipulation of halogenated quinolines, allowing the bromine atoms to serve as handles for introducing further complexity. The Suzuki-Miyaura, Sonogashira, and Heck reactions are cornerstone methods for forming new carbon-carbon bonds. wikipedia.orgwikipedia.orgfishersci.co.ukyonedalabs.comlibretexts.orgnih.gov

The Sonogashira reaction, which couples terminal alkynes with aryl halides, has been successfully applied to dibromo-quinolinone systems. wikipedia.orgtubitak.gov.trlibretexts.org For example, the reaction of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones with terminal alkynes like phenylacetylene (B144264), using a Pd/C-PPh₃–CuI catalyst system, results in the exclusive formation of 8-alkynylated quinolin-4(1H)-one derivatives. tubitak.gov.tr Interestingly, switching the catalyst to PdCl₂(PPh₃)₂ can lead to double substitution, affording 6,8-dialkynyl derivatives. tubitak.gov.tr

Similarly, the Suzuki-Miyaura cross-coupling reaction, which pairs organoboron compounds with organic halides, can be used to further functionalize these molecules. fishersci.co.ukyonedalabs.comlibretexts.org The monoalkynylated products from the Sonogashira reaction can undergo subsequent Suzuki-Miyaura coupling to create polysubstituted quinolinone derivatives. tubitak.gov.tr Tandem one-pot reactions combining Suzuki-Miyaura with direct arylation have also been developed for di- and tri-bromoquinolines, enabling the synthesis of complex fused systems like benzofuroquinolines. soton.ac.uk

The Heck reaction couples unsaturated halides with alkenes. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for vinylation and is a key strategy for C-C bond formation, often proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.orglibretexts.org While direct application to 5,8-Dibromoquinolin-2(1H)-one is not specified, the reaction is broadly applicable to aryl bromides, making it a relevant tool for manipulating such scaffolds. organic-chemistry.orgnih.gov

| Reaction | Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Sonogashira | 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | Pd/C-PPh₃–CuI | 8-Alkynyl-6-bromo-quinolin-4-one | tubitak.gov.tr |

| Sonogashira | 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Phenylacetylene | PdCl₂(PPh₃)₂ | 6,8-Dialkynyl-quinolin-4-one | tubitak.gov.tr |

| Suzuki-Miyaura | 2-Aryl-6-bromo-8-(alkynyl)quinolin-4-one | Arylboronic acid | Pd catalyst | 2,4,8-Trisubstituted pyrrolo[3,2,1-ij]quinolin-6-one | tubitak.gov.tr |

| Tandem SM/DA | 3,7-Dibromo-2-phenoxyquinoline | Phenylboronic acid | Pd(OAc)₂ | 2-Phenyl-benzofuro[3,2-c]quinoline | soton.ac.uk |

Direct C-H bond functionalization is an increasingly important strategy that offers an atom-economical alternative to traditional synthetic methods which often require pre-functionalized substrates. rsc.org In the context of quinoline chemistry, transition metal-catalyzed C-H activation has been employed for regioselective halogenation. nih.gov

The regioselectivity of C-H halogenation can be controlled through the use of directing groups. rsc.org Functional groups at the 8-position of the quinoline ring, such as 8-aminoquinoline (B160924) amides or N-oxides, can direct metal catalysts to functionalize specific C-H bonds. rsc.orgresearchgate.net For example, a Rh(III)-mediated reaction has been developed for the highly regioselective bromination at the C8 position of N-oxide quinoline. rsc.org This process involves the formation of a key rhodacycle intermediate, with C-H activation being the rate-limiting step. rsc.org

Furthermore, metal-free protocols have also been established for the remote C5–H halogenation of a range of 8-substituted quinoline derivatives. rsc.org These reactions can proceed under mild conditions, for instance at room temperature under air, using inexpensive and atom-economical halogen sources like trihaloisocyanuric acid. rsc.org Such methods have been successfully applied to various 8-substituted quinolines, including amides, ureas, and alkoxy quinolines, often with complete regioselectivity to yield the C5-halogenated product. rsc.org

Chemical Reactivity and Derivatization Studies of 5,8 Dibromoquinolin 2 1h One

Transformations at the Bromine Centers

The carbon-bromine bonds at the C5 and C8 positions are key sites for derivatization, enabling the construction of more complex molecular architectures through various substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct method for replacing the bromine atoms with a variety of nucleophiles. While specific studies on 5,8-dibromoquinolin-2(1H)-one are not extensively documented, the reactivity can be inferred from related quinoline (B57606) systems. The quinoline ring, particularly when bearing electron-withdrawing groups or when protonated, is rendered electron-deficient and thus susceptible to nucleophilic attack.

Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. Studies on related 5- and 8-bromoquinolines have demonstrated successful coupling with various amines. For instance, 5-bromo-8-benzyloxyquinoline has been coupled with secondary anilines using a palladium acetate (B1210297) catalyst and sterically demanding phosphine (B1218219) ligands like Johnphos (L1) and tri-tert-butylphosphine (B79228) (L2). acs.org This suggests that 5,8-dibromoquinolin-2(1H)-one could similarly react with amines, potentially allowing for selective substitution at either the C5 or C8 position depending on the reaction conditions and the steric and electronic nature of the nucleophile. Another relevant method is the vicarious nucleophilic substitution of hydrogen (VNS), which has been studied in electron-deficient nitroquinolines, allowing for amination at positions activated by the nitro group. researchgate.net

Table 1: Representative Conditions for Buchwald-Hartwig Amination on a Bromoquinoline Scaffold acs.org

| Entry | Ligand | Amine | Yield (%) |

|---|---|---|---|

| 1 | Johnphos (L1) | N-Methylaniline | 84 |

| 2 | Tri-tert-butylphosphine (L2) | N-Methylaniline | 75 |

Cross-Coupling Reactions for Installation of Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are among the most versatile tools for forming carbon-carbon bonds, and the bromine atoms of 5,8-dibromoquinolin-2(1H)-one serve as excellent handles for such transformations.

Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. youtube.com Studies on 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones have shown that Sonogashira coupling with phenylacetylene (B144264) occurs selectively at the C8 position when using a Pd/C-PPh3-CuI catalyst system. chegg.com This regioselectivity is attributed to the differing electronic environments of the two bromine atoms. A similar preference for reaction at the C8 position might be expected for 5,8-dibromoquinolin-2(1H)-one. Research on 6-amino-5-bromoquinolin-2(1H)-ones also confirms the utility of the Sonogashira reaction for modifying the quinolinone core. organic-chemistry.org

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron species with an organohalide, is widely used for the synthesis of biaryls. researchgate.net Double Suzuki couplings on dibromoquinolines have been achieved, indicating that both bromine atoms can be functionalized. researchgate.net The regioselectivity of monocoupling can be influenced by the specific quinoline isomer and the reaction conditions. For instance, studies on 5,7-dibromoquinolines have shown that selective Suzuki coupling can be achieved, offering a pathway to unsymmetrically substituted derivatives. acs.org It is plausible that sequential or regioselective Suzuki couplings could be performed on 5,8-dibromoquinolin-2(1H)-one to introduce aryl or heteroaryl substituents.

Table 2: Examples of Regioselective Cross-Coupling on Dibromoquinoline Systems

| Substrate | Reaction Type | Coupling Partner | Position of Reaction | Catalyst System | Reference |

|---|---|---|---|---|---|

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one | Sonogashira | Phenylacetylene | C8 | Pd/C-PPh3-CuI | chegg.com |

Reduction of Carbon-Bromine Bonds

The selective or complete removal of bromine atoms via reduction of the carbon-bromine bonds is a useful transformation for accessing mono-bromo or the parent quinolin-2(1H)-one scaffold. Catalytic hydrogenation is a common and effective method for the reductive dehalogenation of aryl bromides. reddit.com Using catalysts such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) allows for the cleavage of the C-Br bond. reddit.commdpi.com This method is often chemoselective, allowing for the reduction of a C-Br bond in the presence of other reducible functional groups like nitro or carbonyl groups under neutral conditions. reddit.com It is expected that 5,8-dibromoquinolin-2(1H)-one could be fully debrominated to quinolin-2(1H)-one or selectively reduced to 5-bromo- or 8-bromoquinolin-2(1H)-one by carefully controlling the reaction conditions, such as catalyst loading, hydrogen pressure, and reaction time.

Reactivity of the Quinolin-2(1H)-one Moiety

The heterocyclic ring itself possesses reactive sites that can be targeted for functionalization, complementing the transformations at the bromine centers.

Reactions at the Lactam Carbonyl Group

The lactam (cyclic amide) functionality in the quinolin-2(1H)-one ring has characteristic reactivity at the carbonyl group.

Thionation: The carbonyl oxygen can be replaced with a sulfur atom to form the corresponding quinoline-2(1H)-thione. This transformation is typically achieved using Lawesson's reagent. The conversion of a dearomatized quinoline amide to its thione in 86% yield has been reported, demonstrating the efficacy of this reagent on similar scaffolds. The synthesis of quinoline-2-thiones can also be achieved from quinoline N-oxides and thiourea, providing an alternative route to these valuable heterocyclic thiones.

Reduction: The lactam carbonyl group is generally resistant to reduction but can be reduced under strong conditions. While direct reduction of the quinolin-2(1H)-one carbonyl is challenging, related transformations have been documented. For example, the amide moiety in a dearomatized cycloadduct of quinoline was efficiently reduced to an aldehyde using lithium aluminum hydride (LiAlH4). The reduction of carboxylic acids and their derivatives to alcohols is a well-established transformation, though amides are typically less reactive than esters or acid chlorides.

Electrophilic Aromatic Substitution on the Heterocyclic Ring

Electrophilic aromatic substitution (EAS) allows for the introduction of substituents onto the quinolinone ring system. The outcome of EAS is directed by the combined electronic effects of the existing substituents and the inherent reactivity of the quinoline nucleus. The lactam moiety is generally considered an ortho-, para-directing and activating group, while the bromine atoms are deactivating but also ortho-, para-directing.

Nitration: The nitration of quinoline itself under acidic conditions (HNO3/H2SO4) typically occurs on the carbocyclic ring, yielding a mixture of 5-nitro- and 8-nitroquinoline. For 5,8-dibromoquinolin-2(1H)-one, the C5 and C8 positions are already blocked. The directing effects of the lactam would favor substitution at C6, while the C8 bromine would also direct to C6. The C5 bromine would direct to C6 and C7. Therefore, nitration would be expected to occur at the C6 or possibly the C7 position, provided the conditions are forcing enough to overcome the deactivating effect of the two bromine atoms. Studies on the nitration of 6,8-dibromoquinoline (B11842131) have shown that nitration occurs at the C5 position, highlighting the complex interplay of directing effects in polysubstituted quinolines.

Bromination: Further bromination of the quinolin-2(1H)-one core is also possible. Studies on fluorinated quinolin-2(1H)-ones have shown that bromination tends to occur at the C3 or C6 positions. If the C6 position is occupied, substitution can be directed to C5 or C8. For 5,8-dibromoquinolin-2(1H)-one, the C5 and C8 positions are occupied. The lactam group would activate the C3 and C6 positions for electrophilic attack. Given that C5 is substituted, the electronic influence might favor substitution at C6 or C3.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5,8-Dibromoquinolin-2(1H)-one |

| Quinolin-2(1H)-one |

| 5-Bromo-8-benzyloxyquinoline |

| Johnphos |

| Tri-tert-butylphosphine |

| N-Methylaniline |

| Diphenylamine |

| Phenylacetylene |

| 2-Aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-one |

| 6-Amino-5-bromoquinolin-2(1H)-one |

| Phenylboronic acid |

| 5,7-Dibromoquinoline |

| N-(3,5-Dibromopyrazin-2-yl)pyridinium aminide |

| Palladium on carbon |

| 5-Bromoquinolin-2(1H)-one |

| 8-Bromoquinolin-2(1H)-one |

| Quinoline-2(1H)-thione |

| Lawesson's reagent |

| Quinoline N-oxide |

| Thiourea |

| Lithium aluminum hydride |

| 5-Nitroquinoline |

| 8-Nitroquinoline |

N-Functionalization of the Amide Nitrogen

The quinolin-2(1H)-one nucleus exists in a lactam-lactim tautomeric equilibrium, which presents two primary sites for alkylation or arylation: the amide nitrogen (N-1) and the exocyclic oxygen (O-2). The regioselectivity of such reactions is a critical aspect of its derivatization, as the resulting N-substituted quinolinones and 2-alkoxyquinolines possess distinct chemical properties and biological activities.

Research into the alkylation of substituted quinolin-2(1H)-one derivatives has revealed that the position of substituents on the carbocyclic ring plays a decisive role in directing the reaction's outcome. A systematic study on the alkylation of various quinolin-2(1H)-one derivatives under basic conditions (K₂CO₃ in DMF) demonstrated a clear structure-reactivity relationship. researchgate.net While substitution at the C-6 and C-7 positions typically yields a mixture of N-1 and O-2 alkylated products, with the N-1 isomer being predominant, substitution at the C-8 position dramatically shifts this selectivity. researchgate.net

In the case of 8-methoxy, 8-benzyloxy, and 8-chloro-quinolin-2(1H)-ones, alkylation with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) resulted in the exclusive formation of O-alkylated products. researchgate.net This outcome is attributed to a steric hindrance effect imposed by the C-8 substituent, which obstructs the approach of the alkylating agent to the N-1 position, thereby favoring reaction at the more accessible oxygen atom.

Based on these findings, it is expected that 5,8-Dibromoquinolin-2(1H)-one, which possesses a bulky bromine atom at the C-8 position, would exhibit similar regioselectivity. Therefore, attempts to achieve direct N-functionalization of the amide nitrogen are predicted to be challenging, with the reaction favoring O-functionalization instead.

Table 1: Regioselectivity of Quinolin-2(1H)-one Alkylation

Construction of Complex Molecular Architectures and Scaffolds

The derivatization of the 5,8-Dibromoquinolin-2(1H)-one core is pivotal for creating more intricate molecular structures, including fused polycyclic systems and novel chemical precursors.

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful strategy for synthesizing complex polycyclic molecules. However, a comprehensive review of the scientific literature indicates a lack of specific examples where 5,8-Dibromoquinolin-2(1H)-one has been employed as a substrate in annulation reactions to build fused ring systems. The inherent reactivity of the quinolinone core and the influence of the two bromine substituents may present challenges or opportunities for such transformations that have yet to be explored.

The development of novel polymers and oligomers from heterocyclic monomers is a significant area of materials science. Functionalized quinolines can, in principle, be used as building blocks for creating conjugated polymers with interesting photophysical properties. Despite this potential, there is currently no published research detailing the use of 5,8-Dibromoquinolin-2(1H)-one or its derivatives in polymerization or oligomerization studies. The two bromine atoms could potentially serve as handles for cross-coupling polymerization reactions (e.g., Suzuki or Stille coupling), but this application remains hypothetical.

The quinoline-5,8-dione framework is a recognized pharmacophore present in numerous natural products with a broad spectrum of biological activities, including anticancer, antibacterial, and antimalarial properties. researchgate.net Consequently, the synthesis of novel substituted quinoline-5,8-diones is of significant interest in drug discovery.

A primary route for the synthesis of quinoline-5,8-diones involves the oxidation of 8-hydroxyquinoline (B1678124) precursors. researchgate.netrsc.org This established pathway suggests that 5,8-Dibromoquinolin-2(1H)-one could serve as a valuable, albeit indirect, precursor for preparing substituted quinoline-diones. The proposed synthetic strategy would involve a key step of converting the C-8 bromine atom to a hydroxyl group, likely through a nucleophilic aromatic substitution reaction. The resulting 5-bromo-8-hydroxyquinolin-2(1H)-one could then be subjected to oxidation to yield the corresponding dione (B5365651).

The utility of halogenated quinoline-diones as versatile intermediates has been demonstrated. For example, 7-bromo-quinoline-5,8-dione has been synthesized and used as a core structure for installing lipophilic tails via displacement of the bromine, leading to the development of novel enzyme inhibitors. mdpi.com This highlights the value of bromo-substituted quinoline-diones as platforms for further functionalization. By extension, the conversion of 5,8-Dibromoquinolin-2(1H)-one into a dibrominated or mono-brominated quinoline-dione precursor would open avenues for creating diverse libraries of bioactive compounds.

Table 2: Precursors for Quinoline-5,8-dione Synthesis

Mentioned Compounds

Table 3: List of Chemical Compounds

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H and ¹³C NMR for Atom Connectivity and Hybridization

One-dimensional ¹H and ¹³C NMR spectra would provide the foundational data for the structural assignment of 5,8-Dibromoquinolin-2(1H)-one.

¹H NMR: This technique would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and splitting patterns (J-coupling, indicating adjacent protons). For 5,8-Dibromoquinolin-2(1H)-one, one would expect to observe signals corresponding to the protons on the quinolinone ring and the N-H proton. The bromine atoms at positions 5 and 8 would significantly influence the chemical shifts of the remaining aromatic protons, pushing them downfield.

¹³C NMR: This spectrum would show the number of unique carbon atoms and their hybridization state (sp², sp³). The carbonyl carbon (C2) of the lactam ring would appear at a characteristic downfield chemical shift (typically >160 ppm). The carbons bonded directly to the bromine atoms (C5 and C8) would also have their chemical shifts influenced by the halogen's electronegativity and heavy atom effect.

A hypothetical data table for these analyses would resemble the following:

Table 1: Hypothetical ¹H and ¹³C NMR Data for 5,8-Dibromoquinolin-2(1H)-one No experimental data available at this time.

This table is a template for how data would be presented.

| ¹H NMR Data (Solvent, Frequency) | ¹³C NMR Data (Solvent, Frequency) | |||

|---|---|---|---|---|

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) | Assignment |

| Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable | Data Unavailable |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C spectra and for determining the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks, showing which protons are adjacent to one another. It would be instrumental in assigning the protons on the heterocyclic and benzene (B151609) rings of the quinolinone core.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. It provides critical information about the three-dimensional structure and conformation of the molecule.

Solid-State NMR for Crystalline and Amorphous Forms

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) analyzes the compound in its solid form. This technique is invaluable for studying materials that are insoluble or to probe structural features present only in the solid state, such as polymorphism (different crystalline forms) and intermolecular interactions. For 5,8-Dibromoquinolin-2(1H)-one, ssNMR could differentiate between crystalline and amorphous states and provide insights into the packing of molecules in the crystal lattice.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the vibrational modes of a molecule. They are primarily used to identify the functional groups present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. For 5,8-Dibromoquinolin-2(1H)-one, key characteristic absorption bands would be expected for:

N-H stretch: A band in the region of 3200-3400 cm⁻¹.

C=O stretch: A strong absorption band for the lactam carbonyl group, typically around 1650-1680 cm⁻¹.

C=C and C=N stretches: Aromatic and heterocyclic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

C-Br stretch: Vibrations in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for 5,8-Dibromoquinolin-2(1H)-one No experimental data available at this time.

This table is based on characteristic functional group frequencies.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| ~3200-3400 | Medium | N-H Stretch |

| ~1650-1680 | Strong | C=O Stretch (Lactam) |

| ~1400-1600 | Medium-Strong | Aromatic C=C and C=N Stretches |

| <800 | Medium-Strong | C-Br Stretch |

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability. Therefore, non-polar bonds and symmetric vibrations often give strong signals in Raman spectra. For 5,8-Dibromoquinolin-2(1H)-one, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring system and the C-Br bonds, providing a more complete picture of the molecule's vibrational framework.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for assessing its purity. For a molecule like 5,8-Dibromoquinolin-2(1H)-one, a combination of high-resolution and chromatography-coupled mass spectrometry techniques provides a wealth of structural information.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy and precision, often to within sub-parts-per-million (ppm) levels. longdom.org This capability is fundamental for the unambiguous determination of a compound's elemental formula. For 5,8-Dibromoquinolin-2(1H)-one (C₉H₅Br₂NO), HRMS provides the exact mass, which allows for confident differentiation from other molecules with the same nominal mass but different elemental compositions. longdom.orgchromatographyonline.com

Modern HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can resolve ions with very small mass differences, which is crucial for distinguishing the target compound from potential isobaric interferences in complex samples. chromatographyonline.com The precise mass measurement obtained from HRMS is a critical piece of data for the structural confirmation of newly synthesized batches of 5,8-Dibromoquinolin-2(1H)-one and for identifying its potential transformation products in various chemical or biological systems. ub.edu

Table 1: Theoretical Isotopic Distribution for [M+H]⁺ Ion of 5,8-Dibromoquinolin-2(1H)-one (C₉H₆Br₂NO⁺)

| Mass (Da) | Relative Abundance (%) |

|---|---|

| 301.8817 | 50.5 |

| 302.8837 | 5.0 |

| 303.8796 | 100.0 |

| 304.8817 | 10.0 |

| 305.8776 | 49.5 |

| 306.8796 | 4.9 |

Note: This table represents a theoretical calculation. Actual experimental values may vary slightly.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. chromatographyonline.com This technique is highly effective for assessing the purity of 5,8-Dibromoquinolin-2(1H)-one samples and for analyzing complex mixtures containing the compound. imrpress.com An LC system separates the components of a mixture based on their interactions with a stationary phase, after which each component is ionized and detected by the mass spectrometer. ekb.eg

For non-volatile compounds like quinolinones, LC-MS is the preferred method over Gas Chromatography-Mass Spectrometry. nih.gov A typical LC-MS analysis of 5,8-Dibromoquinolin-2(1H)-one would involve developing a chromatographic method that provides good peak shape and separation from impurities. The mass spectrometer would then provide mass data for the main compound peak and any detected impurities, aiding in their identification. In tandem MS (MS/MS) mode, precursor ions of the target compound can be fragmented to generate a characteristic pattern, which can be used for highly selective and sensitive quantification in complex matrices, a technique known as multiple reaction monitoring (MRM). nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

While 5,8-Dibromoquinolin-2(1H)-one itself is not sufficiently volatile for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this technique can be employed for the analysis of its more volatile derivatives. nih.gov Derivatization, a process of chemically modifying a compound to make it suitable for a specific analytical method, can be used to convert the quinolinone into a less polar and more volatile substance. For example, silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the N-H group in the target molecule. nih.gov

Once derivatized, the compound can be introduced into the GC, where it is separated from other volatile components before being detected by the mass spectrometer. phcog.com GC-MS is particularly useful for separating and identifying isomers and for providing detailed fragmentation patterns upon electron ionization (EI), which can aid in structural elucidation. nih.gov The mass spectra of derivatized 8-aminoquinolines, for instance, show characteristic ions that are useful for analysis in metabolic studies. nih.gov

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy techniques, including Ultraviolet-Visible (UV/Vis) and fluorescence spectroscopy, provide valuable information about the electronic structure and photophysical properties of a molecule. These methods are used to study the electronic transitions and de-excitation pathways of 5,8-Dibromoquinolin-2(1H)-one.

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. nanoqam.ca The UV/Vis spectrum of a quinolinone derivative is characterized by absorption bands that arise from π→π* and n→π* electronic transitions within the aromatic system and the carbonyl group. tandfonline.com

The positions (λmax) and intensities (molar absorptivity, ε) of these absorption bands are sensitive to the molecular structure, including the type and position of substituents, and the solvent environment. pharmascholars.com For 5,8-Dibromoquinolin-2(1H)-one, the bromine atoms are expected to influence the electronic transitions, potentially causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinolinone core. Studying the UV/Vis spectrum in solvents of varying polarity can provide insights into the nature of the electronic transitions and the solute-solvent interactions. niscpr.res.in

Table 2: General UV/Vis Absorption Characteristics of Quinolone Scaffolds

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π→π* | 250-350 | High-intensity absorptions related to the conjugated aromatic system. |

| n→π* | >300 | Lower-intensity absorption involving non-bonding electrons on oxygen and nitrogen. |

Note: The specific λmax values for 5,8-Dibromoquinolin-2(1H)-one would require experimental measurement.

Fluorescence Spectroscopy for Photophysical Property Assessment

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed photons. niscpr.res.in It provides information on the de-excitation pathways of electronic excited states. While many quinoline (B57606) derivatives are known to be fluorescent, their emission properties are highly dependent on their structure and environment. mdpi.comresearchgate.net

The fluorescence spectrum provides the emission wavelength maxima, while the excitation spectrum can confirm the absorbing species responsible for the emission. Key parameters such as fluorescence quantum yield (the efficiency of the fluorescence process) and fluorescence lifetime (the average time the molecule spends in the excited state) can be determined. For 5,8-Dibromoquinolin-2(1H)-one, the presence of heavy bromine atoms could potentially lead to fluorescence quenching through the heavy-atom effect, which promotes intersystem crossing to the triplet state. However, the specific emission characteristics, including whether the compound is fluorescent and under what conditions, must be determined experimentally. mdpi.com The study of related 8-hydroxyquinoline (B1678124) derivatives has shown that fluorescence can be highly sensitive to solvent and pH. niscpr.res.inresearchgate.net

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

Detailed experimental data from X-ray crystallography studies on 5,8-Dibromoquinolin-2(1H)-one are not available in the current body of scientific literature. Therefore, a definitive analysis of its solid-state molecular and supramolecular structure cannot be provided at this time.

A complete crystallographic analysis would typically yield precise data on the following:

Molecular Conformation

This would reveal the three-dimensional arrangement of the atoms within the molecule, including the planarity of the quinolinone ring system and the orientation of the bromine substituents.

Crystallographic Parameters

A data table summarizing the key parameters from the crystal structure determination would be presented here.

| Parameter | Value |

| Chemical Formula | C₉H₅Br₂NO |

| Formula Weight | Data not available |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z (Molecules per unit cell) | Data not available |

| Density (calculated) | Data not available |

Intermolecular Interactions

Analysis of the crystal packing would identify and quantify the non-covalent interactions that stabilize the crystal lattice. This would include hydrogen bonds, halogen bonds, and π-π stacking interactions. A table detailing these interactions would typically be included.

| Interaction Type | Donor-Acceptor | Distance (Å) | **Angle (°) |

| Data not available | Data not available | Data not available | Data not available |

The absence of this experimental data precludes a detailed discussion of the supramolecular assembly and crystal packing of 5,8-Dibromoquinolin-2(1H)-one.

Computational and Theoretical Investigations of 5,8 Dibromoquinolin 2 1h One

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Geometry Optimization and Electronic Structure Analysis

No published studies detailing the optimized geometry, bond lengths, bond angles, or electronic properties (such as HOMO-LUMO energy gaps or molecular electrostatic potential maps) of 5,8-Dibromoquinolin-2(1H)-one using DFT or other quantum chemical methods were found.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV/Vis)

There is no available literature presenting theoretically predicted NMR chemical shifts, IR vibrational frequencies, or UV/Vis electronic transitions for 5,8-Dibromoquinolin-2(1H)-one derived from computational calculations.

Analysis of Reactive Properties and Preferred Reaction Pathways

A computational analysis of the reactive properties of 5,8-Dibromoquinolin-2(1H)-one, including the use of reactivity descriptors or the mapping of preferred reaction pathways, has not been reported in the reviewed scientific literature.

Molecular Dynamics Simulations

Conformational Landscape and Dynamic Behavior

No molecular dynamics simulation studies have been published that describe the conformational landscape or the dynamic behavior of 5,8-Dibromoquinolin-2(1H)-one in various environments.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Specific investigations using molecular dynamics to detail the intermolecular interactions, such as the potential for hydrogen bonding through the N-H and C=O groups or π-π stacking of the quinoline (B57606) ring system for 5,8-Dibromoquinolin-2(1H)-one, are not present in the current body of scientific work.

Further experimental and computational research is necessary to elucidate the specific chemical and physical properties of 5,8-Dibromoquinolin-2(1H)-one.

Advanced Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the electronic structure, reactivity, and potential biological interactions of molecules at an atomic level. For 5,8-Dibromoquinolin-2(1H)-one, advanced computational methods such as Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (FMO) theory, and in silico molecular docking offer profound insights that complement experimental findings. These theoretical investigations help elucidate the molecule's stability, predict its reactive behavior, and model its interactions with biological targets.

Natural Bond Orbital (NBO) Analysis for Electronic Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions obtained from quantum chemical calculations into a more intuitive chemical language of localized bonds, lone pairs, and atomic charges, closely resembling classical Lewis structures. scirp.orguni-muenchen.de This approach is particularly effective for quantifying intramolecular electronic delocalization, which arises from interactions between filled (donor) and empty (acceptor) orbitals. These interactions stabilize the molecule and are crucial for understanding its structure and reactivity.

The core of NBO analysis involves examining the donor-acceptor interactions and estimating their energetic significance using second-order perturbation theory. The stabilization energy, denoted as E(2), associated with the delocalization from a donor NBO (i) to an acceptor NBO (j) is calculated. stackexchange.comscirp.org A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electronic delocalization and a more significant departure from an idealized, perfectly localized Lewis structure. stackexchange.comnih.gov

A hypothetical NBO analysis for 5,8-Dibromoquinolin-2(1H)-one would likely reveal the interactions summarized in the table below, quantifying the electronic delocalization within the molecule.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N1 | π* (C2-C3) | ~15-25 | Lone Pair → Antibonding π |

| LP (2) O1 | π* (C2-N1) | ~10-20 | Lone Pair → Antibonding π |

| π (C5-C6) | π* (C7-C8) | ~18-28 | π → π* Conjugation |

| π (C9-C10) | π* (C5-C10) | ~20-30 | π → π* Conjugation |

| σ (C4-H) | σ* (C3-C9) | ~2-5 | σ → σ* Hyperconjugation |

| Note: This table is illustrative and presents expected interactions and plausible energy ranges for 5,8-Dibromoquinolin-2(1H)-one based on general principles and data from related quinolinone structures. Actual values would require specific quantum chemical calculations. |

This analysis confirms the extensive conjugation within the bicyclic ring system and quantifies the stabilizing effect of electron delocalization from the nitrogen and oxygen heteroatoms into the aromatic core.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. The energy and spatial distribution of these orbitals are key determinants of a molecule's chemical behavior.

The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a greater propensity for electron donation. Conversely, the LUMO energy is related to the electron affinity and signifies the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy implies a greater capacity for accepting electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgnih.gov A large gap generally corresponds to high kinetic stability and low chemical reactivity, as it requires more energy to excite electrons from the HOMO to the LUMO. rsc.org Conversely, a small HOMO-LUMO gap indicates that a molecule is more polarizable and more chemically reactive. wikipedia.org

For 5,8-Dibromoquinolin-2(1H)-one, FMO analysis can predict its reactive sites. The distribution of the HOMO would indicate the regions most susceptible to electrophilic attack, while the LUMO distribution would highlight the sites prone to nucleophilic attack. In many quinoline derivatives, the HOMO is often distributed over the fused benzene (B151609) ring and the heteroatoms, while the LUMO is typically localized over the pyridinone ring. nih.govuantwerpen.be This suggests that electrophiles would likely interact with the electron-rich regions of the molecule, and nucleophiles would target the electron-deficient pyridinone moiety.

| Computational Parameter | Description | Predicted Value (eV) | Implication for Reactivity |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 | Moderate electron-donating ability |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 | Good electron-accepting ability |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.5 to 5.5 | High kinetic stability, moderate reactivity |

| Note: The energy values in this table are representative examples based on DFT calculations of similar heterocyclic compounds and serve to illustrate the application of FMO theory. Specific values for 5,8-Dibromoquinolin-2(1H)-one would need to be determined by direct computation. |

In Silico Molecular Docking Studies for Ligand-Target Interaction Modeling (focus on methodology)

In silico molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a larger molecule, typically a protein or nucleic acid (receptor). youtube.comnih.gov This method is instrumental in drug discovery and molecular biology for understanding ligand-target interactions at an atomic level and for screening virtual libraries of compounds for potential biological activity. nih.gov The methodology focuses on modeling the complementarity between the ligand and the active site of the target. tubitak.gov.tr

The molecular docking process can be broken down into several key methodological steps:

Preparation of the Receptor and Ligand: The process begins with obtaining the three-dimensional structures of both the target protein and the ligand. The protein structure is typically sourced from a public database like the Protein Data Bank (PDB). nih.gov The protein file must be prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues. The ligand, in this case, 5,8-Dibromoquinolin-2(1H)-one, is built using molecular modeling software, and its geometry is optimized to find its lowest energy conformation.

Defining the Binding Site: A specific region on the receptor, known as the binding site or active site, is defined as the target for the docking simulation. This is often a known catalytic or allosteric site, typically a cavity or cleft on the protein surface. The dimensions of this binding "box" are set to encompass the entire active site, allowing the ligand to explore all possible binding poses within it.

Running the Docking Simulation: A searching algorithm is employed to generate a multitude of possible binding conformations (poses) of the ligand within the receptor's active site. youtube.com These algorithms systematically or stochastically explore the ligand's conformational flexibility (e.g., rotatable bonds) and its translational and rotational freedom relative to the receptor.

Scoring and Analysis: Each generated pose is evaluated by a scoring function, which estimates the binding affinity or free energy of binding for the ligand-receptor complex. youtube.com These functions calculate a score based on factors like hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.govnih.gov The poses are then ranked based on their scores, with lower (more negative) energy values typically indicating more favorable binding. youtube.com The top-ranked poses are then analyzed visually to understand the specific interactions—such as hydrogen bonds with key amino acid residues—that stabilize the complex. nih.gov

For 5,8-Dibromoquinolin-2(1H)-one, docking studies could be performed against various protein targets, such as kinases, reverse transcriptases, or DNA gyrase, where other quinoline derivatives have shown activity. nih.govnih.gov The results would provide a binding affinity score (e.g., in kcal/mol) and a detailed map of the interactions, guiding further optimization of the compound for enhanced biological activity.

Potential Applications and Future Research Directions in Chemical Science

Utility as Versatile Building Blocks in Diversified Organic Synthesis

The presence of two bromine atoms on the quinolin-2(1H)-one scaffold renders 5,8-Dibromoquinolin-2(1H)-one a highly valuable building block for constructing complex molecular architectures. bldpharm.comlab-chemicals.com These bromine atoms serve as versatile synthetic handles for a variety of cross-coupling reactions, which are fundamental transformations in modern organic chemistry. This allows for the programmed and selective introduction of diverse functional groups at the C5 and C8 positions.

Key synthetic transformations that can be employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing a wide array of amino groups.

Stille Coupling: Reaction with organostannanes to create C-C bonds.

Cyanation: Introduction of a nitrile group, which can be further elaborated into other functional groups like carboxylic acids or amines.

The differential reactivity of the bromine atoms at the C5 and C8 positions can potentially be exploited for sequential, site-selective functionalization, further enhancing the compound's synthetic utility. This capability allows for the generation of intricate and highly functionalized quinolinone derivatives that would be challenging to access through other synthetic routes.

| Reaction Type | Reagent/Catalyst | Functional Group Introduced |

| Suzuki-Miyaura Coupling | R-B(OH)₂ / Pd catalyst | Aryl, Alkyl, etc. |

| Heck Coupling | Alkene / Pd catalyst | Vinyl |

| Sonogashira Coupling | Alkyne / Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig Amination | Amine / Pd catalyst | Amino |

| Cyanation | Metal Cyanide / Pd catalyst | Cyano (Nitrile) |

Development of Novel Scaffolds for Chemical Biology Research

The quinolin-2(1H)-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets. mdpi.comresearchgate.netresearchgate.net 5,8-Dibromoquinolin-2(1H)-one serves as an excellent starting point for the development of novel molecular scaffolds for chemical biology and drug discovery. By employing the diverse synthetic reactions described previously, chemists can generate large libraries of compounds based on this core structure.

This approach, often referred to as scaffold-based drug discovery, allows for the systematic exploration of the chemical space around the quinolinone core. The introduction of different substituents at the C5 and C8 positions can modulate the compound's steric, electronic, and hydrophobic properties, thereby influencing its biological activity and target selectivity. This strategy has been successfully applied to related heterocyclic systems to discover potent inhibitors for various enzymes and receptors. nih.govnih.gov The resulting compound libraries can be screened against a wide range of biological targets to identify new probes for studying cellular processes or potential leads for therapeutic development.

Exploration in Materials Science (e.g., Organic Electronic Materials, Fluorescent Probes)

The unique electronic and photophysical properties of the quinoline (B57606) ring system make its derivatives attractive candidates for applications in materials science. mdpi.com

Organic Electronic Materials: Polycyclic aromatic structures are fundamental components of organic semiconductors. The 5,8-Dibromoquinolin-2(1H)-one scaffold can be used as a building block to construct larger, conjugated systems through polymerization or iterative cross-coupling reactions. Such materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the heavy bromine atoms may also be leveraged to promote intersystem crossing, potentially leading to applications in phosphorescent materials. mdpi.com

Fluorescent Probes: Quinolinone derivatives are known to exhibit fluorescence and are often used as fluorophores in the design of chemical sensors. nih.govresearchgate.net The bromine atoms in 5,8-Dibromoquinolin-2(1H)-one can be replaced with fluorogenic or analyte-binding moieties to create novel fluorescent probes. nih.govsemanticscholar.orgresearchgate.net These probes can be designed for the selective detection of metal ions, anions, or biologically relevant molecules, with potential applications in environmental monitoring and cellular imaging. nih.gov

Elucidation of Structure-Reactivity Relationships for Rational Design

A deep understanding of the relationship between the structure of 5,8-Dibromoquinolin-2(1H)-one and its chemical reactivity is crucial for its rational application in synthesis. The electronic properties of the quinolinone ring are significantly influenced by the electron-withdrawing nature of the two bromine atoms and the carbonyl group, as well as the electron-donating character of the lactam nitrogen.

These competing electronic effects create a nuanced reactivity map across the molecule. For instance, the bromine at C8 may exhibit different reactivity from the bromine at C5 in transition metal-catalyzed reactions due to differences in the local steric and electronic environment. Similarly, the remaining C-H bonds on the aromatic ring will have varying acidities and susceptibilities to electrophilic or nucleophilic attack. By systematically studying these relationships, researchers can develop predictive models for the compound's behavior, enabling the rational design of selective synthetic transformations and the targeted synthesis of desired derivatives. chemrxiv.org This knowledge is fundamental for optimizing reaction conditions and achieving high yields and selectivities in the functionalization of this scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production

Modern synthetic chemistry is increasingly adopting continuous flow and automated synthesis technologies to improve efficiency, safety, and scalability. nih.govsyrris.com The synthesis and derivatization of 5,8-Dibromoquinolin-2(1H)-one are well-suited for integration with these platforms.

Flow Chemistry: Multi-step syntheses of heterocyclic compounds can be "telescoped" into a single continuous process using flow reactors. uc.ptnih.govdrugdiscoverytrends.com This approach offers precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities. It also allows for the safe in-situ generation and use of hazardous reagents, which might be required for certain functionalization steps. bioduro.com

Automated Synthesis: Robotic systems can be employed for the high-throughput synthesis of compound libraries based on the 5,8-Dibromoquinolin-2(1H)-one scaffold. nih.gov By automating the addition of reagents, reaction workup, and purification, these platforms can rapidly generate hundreds or thousands of distinct analogs for screening in chemical biology and materials science applications. This integration accelerates the discovery cycle for new functional molecules.

Investigation of Unexplored Reaction Manifolds and Functionalization Strategies

While cross-coupling reactions at the C-Br bonds are the most apparent functionalization strategy, significant opportunities exist for exploring novel and underutilized reaction pathways for 5,8-Dibromoquinolin-2(1H)-one. Future research could focus on activating other positions on the quinolinone ring.

One promising avenue is the selective C-H functionalization of the remaining C-H bonds at the C3, C4, C6, and C7 positions. chemrxiv.org This would allow for the introduction of functional groups without pre-functionalization, representing a more atom- and step-economical approach. Developing directing groups or catalytic systems that can distinguish between these positions would unlock new pathways for creating unprecedented substitution patterns.

The development of advanced catalytic systems is paramount to unlocking the full synthetic potential of 5,8-Dibromoquinolin-2(1H)-one. A key challenge and opportunity lie in achieving site-selectivity. Research in this area could focus on:

Selective Mono-functionalization: Designing catalyst systems (e.g., based on palladium or nickel) that can selectively react with one of the two C-Br bonds, leaving the other intact for subsequent transformations. This selectivity could be achieved by exploiting subtle differences in the electronic properties or steric hindrance of the C5 and C8 positions.

Directed C-H Activation: Utilizing catalysts (e.g., rhodium, ruthenium, iridium) that can be directed by the existing functional groups (such as the lactam N-H or C=O) to selectively activate and functionalize a specific C-H bond. chemrxiv.org For example, a catalyst could be designed to selectively functionalize the C7 position due to its proximity to the C8-bromo substituent.

Success in these areas would provide highly sophisticated tools for the precise and predictable modification of the 5,8-Dibromoquinolin-2(1H)-one scaffold, paving the way for the creation of novel molecules with tailored properties for a multitude of scientific applications.

Photoredox and Electrochemical Methodologies

There is a notable absence of published research specifically detailing the use of 5,8-Dibromoquinolin-2(1H)-one as a catalyst, substrate, or mediator in photoredox and electrochemical reactions.

Photoredox Catalysis: This field typically employs compounds that can be excited by visible light to engage in single-electron transfer processes, initiating a wide range of chemical transformations. nih.govnih.gov While the quinolinone scaffold is present in some photoactive molecules, no studies were identified that investigate the photophysical properties or photocatalytic activity of 5,8-Dibromoquinolin-2(1H)-one. The heavy bromine atoms on the quinolinone core could theoretically influence the excited-state properties (e.g., through the heavy-atom effect, potentially favoring intersystem crossing to the triplet state), but without experimental data, its potential as a photoredox catalyst remains purely speculative.